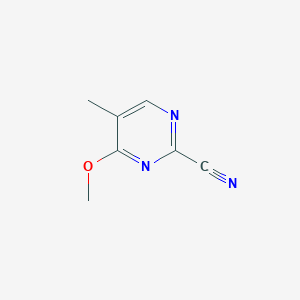

4-Methoxy-5-methylpyrimidine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-5-methylpyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H7N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methoxy-2-methylpyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-5-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert nitrile groups to amines.

Substitution: This reaction can replace the methoxy group with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or other strong bases in aprotic solvents.

Major Products:

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products may include primary amines.

Substitution: Products vary depending on the substituent introduced.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 4-Methoxy-5-methylpyrimidine-2-carbonitrile exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibition of bacterial DNA synthesis, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. A case study focused on its effects on breast cancer cell lines showed that it induces apoptosis (programmed cell death) via the activation of caspase pathways. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Herbicidal Activity

The compound has shown potential as a herbicide. Field trials reported in Pest Management Science revealed that it effectively inhibits the growth of several common weeds without adversely affecting crop yields. Its mode of action appears to involve disruption of photosynthesis in target plants, making it a valuable tool in integrated pest management strategies .

Plant Growth Regulation

In addition to its herbicidal properties, this compound has been studied for its role as a plant growth regulator. Application studies indicate that it can enhance root development and overall plant vigor, which could lead to improved agricultural productivity .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions, including nitration and subsequent functional group modifications. The efficiency of these synthetic routes is critical for scaling up production for pharmaceutical and agricultural applications.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-Methoxy-5-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 4-Methoxy-2-methylpyrimidine-5-carbonitrile

- 5-Methyl-2-pyrimidinecarbonitrile

- 4-Methoxy-6-methylpyrimidine-2-carbonitrile

Comparison: 4-Methoxy-5-methylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific applications.

Activité Biologique

4-Methoxy-5-methylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O. Its structure includes a pyrimidine ring substituted with a methoxy group and a methyl group, which influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 164.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exert significant inhibitory effects on triple-negative breast cancer (TNBC) cell lines, demonstrating a selective toxicity profile that spares normal cells .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. It has shown promising results as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption properties, with an oral bioavailability of approximately 31.8% observed in animal models. The compound also displayed a clearance rate of 82.7 mL/h/kg, indicating a moderate metabolic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Research into the SAR of similar pyrimidine derivatives has provided insights into how modifications can enhance potency:

- Substituent Effects : The presence of electron-donating groups like methoxy at the 4-position significantly increases the compound's activity against cancer cells.

- Regioisomer Comparison : Variations in substitution patterns on the pyrimidine ring have been correlated with changes in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .

Case Studies

- Inhibition of TNBC Cell Lines : A study demonstrated that this compound inhibited MDA-MB-231 TNBC cells with an IC50 value of 0.126 µM, showcasing its potential as a therapeutic agent for aggressive breast cancers .

- Selectivity Profile : When tested against non-cancerous MCF10A cells, the compound exhibited a nearly 20-fold increase in selectivity for cancer cells, indicating a promising safety margin for therapeutic applications .

Propriétés

IUPAC Name |

4-methoxy-5-methylpyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)10-7(5)11-2/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPQHESIVJJQES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.